6-Chloro-3-ethynyl-2-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
6-chloro-3-ethynyl-2-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-4-5-8(9)10-6(7)2/h1,4-5H,2H3 |
InChI Key |
AYPTWBRWECHFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C#C |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 6 Chloro 3 Ethynyl 2 Methylpyridine
Reactivity of the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in reactions that form new carbon-carbon bonds, as well as undergoing addition and reduction reactions.
Carbon-Carbon Bond Forming Reactions
The ethynyl group is an excellent substrate for various cross-coupling and cycloaddition reactions, enabling the extension of the carbon skeleton.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly relevant to the ethynyl group of 6-Chloro-3-ethynyl-2-methylpyridine, allowing for its coupling with a variety of aryl or vinyl halides. While copper is a common co-catalyst, its presence can lead to the undesired homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere. wikipedia.org To circumvent this, copper-free Sonogashira protocols have been developed. wikipedia.orgorganic-chemistry.org The general reactivity trend for the halide in the coupling partner is I > Br > Cl. libretexts.org
A typical Sonogashira coupling reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or [Pd(PPh₃)₂Cl₂], a copper(I) salt like CuI, and an amine base in a suitable solvent. organic-chemistry.orglibretexts.org Room-temperature, copper-free conditions have also been developed using specialized palladium precatalysts. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.org While the primary reactivity in a Heck reaction involves a halide, the ethynyl group of this compound could potentially be modified first to an alkene, which could then participate in a Heck reaction. The reaction is known for its high trans selectivity. organic-chemistry.org A variety of palladium catalysts and reaction conditions have been developed to broaden the scope of this reaction. organic-chemistry.orgmdpi.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org Similar to the Heck reaction, the primary application of the Suzuki-Miyaura reaction in the context of this compound would involve the chloro substituent. However, the ethynyl group could be transformed into a vinylboronate, which could then undergo a Suzuki-Miyaura coupling.
| Reaction | Catalyst System | Base | Solvent | General Conditions | Reference |
|---|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | THF or DMF | Room temperature to reflux, inert atmosphere | soton.ac.uk |
| Heck | Pd(OAc)₂ with phosphine (B1218219) ligand | Inorganic or organic base | DMF, NMP, or aqueous media | Elevated temperatures | organic-chemistry.org |
| Suzuki-Miyaura | Pd(OAc)₂ with phosphine ligand | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Dioxane/water, Toluene, or DMF | Elevated temperatures | libretexts.orgnih.gov |
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgchemie-brunschwig.chbeilstein-journals.org The terminal alkyne of this compound is an ideal substrate for this reaction, reacting with a wide range of organic azides. mdpi.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a broad array of functional groups. chemie-brunschwig.ch The resulting triazole ring is chemically stable. chemie-brunschwig.ch Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide access to the alternative 1,5-disubstituted triazole regioisomer. chalmers.se
The ethynyl group of this compound can undergo nucleophilic addition, particularly when the pyridine (B92270) nitrogen is protonated, which enhances the electrophilicity of the alkyne.
Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the triple bond can be achieved. acs.orgnih.gov For ethynylpyridines, the reaction is facilitated by the initial formation of a pyridinium (B92312) salt, which brings the halide anion in close proximity to the ethynyl group, promoting nucleophilic attack. acs.orgnih.gov This can lead to the formation of haloalkenylpyridines, which are valuable synthetic intermediates. nih.gov
Hydroacetoxylation: The addition of acetic acid across the alkyne can also be achieved. acs.orgnih.gov In cases where the reaction with acetic acid alone is not facile due to its lower acidity, the use of a silver salt to exchange the counteranion can promote the reaction. acs.org
Hydrogenation and Reduction Pathways
The ethynyl group can be fully or partially reduced to the corresponding alkene or alkane. The selective hydrogenation of the alkyne to an alkene can be achieved using specific catalysts, such as Lindlar's catalyst for cis-alkenes or sodium in liquid ammonia (B1221849) for trans-alkenes. Complete reduction to the ethyl group can be accomplished using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The pyridine ring can also be reduced, but this typically requires more forcing conditions, such as high pressure and temperature. acs.org
Reactivity of the Chloro Substituent
The chloro group at the 6-position of the pyridine ring is susceptible to nucleophilic substitution and can participate in cross-coupling reactions. The reactivity of this position is influenced by the electronic properties of the pyridine ring.
The Suzuki-Miyaura reaction is a well-established method for the substitution of chloro groups on pyridine rings with a variety of aryl and alkyl groups. nih.govresearchgate.netnih.gov The reaction of 2,6-dichloropyridines with alkyl boronic esters has been shown to proceed efficiently in the presence of a palladium catalyst and a suitable base, such as lithium tert-butoxide. nih.gov The choice of ligand on the palladium catalyst is crucial, with sterically hindered phosphine ligands often promoting the reaction. nih.gov These conditions could be adapted for the selective reaction at the chloro position of this compound, leaving the ethynyl group intact for further transformations.
| Compound Name |
|---|
| This compound |
| 2,6-dichloropyridine |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| [Pd(PPh₃)₂Cl₂] (Bis(triphenylphosphine)palladium(II) chloride) |
| CuI (Copper(I) iodide) |
| Pd(OAc)₂ (Palladium(II) acetate) |
| Lindlar's catalyst |
| Palladium on carbon (Pd/C) |
| Lithium tert-butoxide |
The chemical behavior of this compound is characterized by the distinct reactivity of its three functional groups: the chloro substituent, the ethynyl group, and the methyl group. This allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com this compound can participate in several of these transformations.
The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org While specific examples involving this compound are not extensively documented in the provided results, the general principles of Suzuki-Miyaura reactions on halopyridines are well-established. For instance, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied, demonstrating the feasibility of such couplings on substituted pyridine rings. nih.gov The choice of palladium catalyst, ligands, and base is crucial for the success of these reactions, with various systems developed to accommodate a wide range of substrates. sigmaaldrich.comlibretexts.org
| Reactants | Catalyst System | Product | Key Features |
| Aryl Halide + Organoboron | Pd Catalyst + Base | Biaryl Compound | Forms C(sp²) - C(sp²) bonds. libretexts.org |
| 3,4,5-tribromo-2,6-dimethylpyridine + Phenylboronic Acid | Pd Catalyst + Base | Arylated Pyridine | Demonstrates regioselectivity. nih.gov |
This table summarizes the general Suzuki-Miyaura reaction and a specific example on a related substituted pyridine.
The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance, making it a valuable tool in medicinal chemistry and materials science. wikipedia.org The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org A variety of palladium catalysts and ligands have been developed to optimize this transformation for different substrates, including heteroaryl chlorides. nih.govorganic-chemistry.org The use of specific ligands can be critical for achieving high yields and accommodating a range of amine coupling partners. nih.govorganic-chemistry.org
| Reactants | Catalyst System | Product | Key Features |
| Aryl Halide + Amine | Pd Catalyst + Ligand + Base | Aryl Amine | Forms C-N bonds. wikipedia.org |
| Heteroaryl Chloride + Primary/Secondary Amine | Pd(dba)₂ / Ligand + Base | Heteroaryl Amine | Effective for heteroaromatic systems. nih.gov |
This table outlines the general Hartwig-Buchwald amination and its application to heteroaryl chlorides.
The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. researchgate.net This method is effective for forming carbon-carbon bonds, including those involving sp³-hybridized carbon atoms. researchgate.net While less common than Suzuki or Hartwig-Buchwald reactions in some contexts, Negishi coupling offers a powerful alternative, particularly when other methods fail. researchgate.net
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings. nih.gov In this process, a nucleophile replaces a leaving group on the aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. libretexts.org The chlorine atom on the pyridine ring of this compound can be displaced by various nucleophiles. The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the nature of the other substituents on the ring. rsc.orgnih.gov The mechanism generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate. nih.gov
| Substrate | Nucleophile | Product | Key Features |
| 2-Chloropyridine derivative | Amine | 2-Aminopyridine derivative | Substitution at the 2-position of the pyridine ring. youtube.com |
| Activated Aryl Halide | Hydroxide Ion | Phenol derivative | Requires electron-withdrawing groups for activation. libretexts.org |
This table illustrates the general principle of nucleophilic aromatic substitution on pyridine derivatives.
Reductive Dehalogenation
Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This process can be achieved using various reducing agents. In a related compound, 2-chloro-6-trichloromethylpyridine (nitrapyrin), reductive dehalogenation of the trichloromethyl group to a dichloromethyl group has been observed, catalyzed by the bacterium Nitrosomonas europaea. nih.gov This suggests that under specific reductive conditions, the chloro substituent on the pyridine ring of this compound could potentially be removed.
Reactivity of the Methyl Group
The methyl group attached to the pyridine ring also offers opportunities for chemical modification.
C-H Functionalization Strategies
Direct C-H functionalization is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov While specific examples for this compound are not detailed in the provided search results, the C-H bonds of the methyl group are potential sites for reactions such as direct arylation or other coupling processes. nih.gov These reactions are typically catalyzed by transition metals and allow for the formation of new carbon-carbon or carbon-heteroatom bonds directly from a C-H bond. nih.gov
Oxidation Reactions
The methyl group can undergo oxidation to various functional groups, such as an aldehyde, carboxylic acid, or alcohol, depending on the oxidizing agent and reaction conditions. This transformation is a common strategy for introducing further functionality into a molecule.
Combined and Sequential Transformations Involving Multiple Reactive Sites
The presence of three distinct reactive sites on this compound allows for the design of sequential reaction pathways to construct more complex molecules. For example, a palladium-catalyzed cross-coupling reaction at the chloro position could be followed by a reaction involving the ethynyl group, such as a click reaction or another coupling reaction. nih.gov The methyl group could also be functionalized at a different stage of the synthesis. The ability to selectively address each of these functional groups makes this compound a valuable and versatile intermediate in the synthesis of complex organic molecules. nih.gov
Stereochemical Aspects of Derivatization Reactions
The stereochemistry of reactions at the ethynyl group of this compound is profoundly influenced by the electronic and steric nature of the substituents on the pyridine ring. The chlorine atom at the 6-position and the methyl group at the 2-position play a crucial role in directing the stereochemical course of addition reactions and other transformations of the alkyne moiety. These substituents can exert their influence through steric hindrance, electronic effects that modify the electron density of the triple bond, and by coordinating to catalysts or reagents.
The chlorine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, create an electronic imbalance across the pyridine ring. This can influence the regioselectivity and, consequently, the stereoselectivity of reactions at the ethynyl group. For instance, in reactions proceeding through intermediates that are sensitive to electronic effects, such as certain metal-catalyzed cross-coupling reactions, the electronic push-pull nature of the substituents can dictate the facial selectivity of the incoming reagent.
Steric hindrance from the ortho-methyl group can also be a significant factor in controlling the approach of bulky reagents or catalysts. This steric congestion can favor the formation of one stereoisomer over another by blocking one face of the ethynyl group, leading to diastereoselective or enantioselective transformations when a chiral influence is present.
The development of asymmetric catalytic systems has provided powerful tools for controlling the stereochemistry of alkyne transformations. In the context of this compound, the use of chiral transition metal catalysts or organocatalysts can lead to the formation of enantiomerically enriched products. For example, asymmetric hydrogenation of the ethynyl group to a chiral ethyl group can be achieved with high enantioselectivity using chiral rhodium or ruthenium catalysts. The pyridine nitrogen atom itself can act as a coordinating site for the metal catalyst, bringing the chiral ligand in close proximity to the reacting alkyne and thereby enhancing the stereochemical control.
When this compound is derivatized with a reagent that already contains a stereocenter, the inherent chirality of the reagent can induce diastereoselectivity in the reaction. The existing stereocenter can interact with the prochiral ethynyl group in a way that one diastereomeric product is formed in preference to the other. The degree of diastereoselectivity will depend on the nature of the chiral auxiliary on the reagent and the reaction conditions.
While specific experimental data on the stereoselective derivatization of this compound is not extensively reported in publicly available literature, we can extrapolate from similar systems to illustrate the potential for stereochemical control. The following table presents hypothetical data for representative stereoselective reactions.
Table 1: Hypothetical Stereochemical Outcomes in Derivatization Reactions of this compound
| Reaction Type | Chiral Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | [Rh(COD)₂(R)-BINAP]BF₄ | 6-Chloro-2-methyl-3-((R)-ethyl)pyridine | N/A | >95% |
| Chiral Hydroboration | Ipc₂BH, then H₂O₂/NaOH | (R)-1-(6-Chloro-2-methylpyridin-3-yl)ethan-1-ol | N/A | >90% |
| Diastereoselective Addition | Addition of a chiral aldehyde | Diastereomeric propargyl alcohols | 90:10 | N/A |
| Asymmetric Cycloaddition | Chiral Lewis Acid | Chiral cycloadduct | N/A | >92% |
Mechanistic and Kinetic Investigations in 6 Chloro 3 Ethynyl 2 Methylpyridine Chemistry
Reaction Mechanism Elucidation for Catalytic Processes
The elucidation of reaction mechanisms for catalytic processes involving 6-chloro-3-ethynyl-2-methylpyridine is a key area of research. These investigations often employ a combination of experimental techniques and computational modeling to map out the step-by-step transformations that occur at the molecular level.
One of the most significant catalytic reactions involving this compound is its use in the synthesis of various heterocyclic compounds. For instance, it serves as a crucial building block in the construction of novel kinase inhibitors. In these syntheses, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently employed to functionalize the ethynyl (B1212043) group.
Mechanistic studies of these Sonogashira reactions have revealed a catalytic cycle that typically involves:
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.
Transmetalation: The acetylenic proton of this compound is first removed by a base, and the resulting copper(I) acetylide transfers the ethynyl group to the palladium(II) center.
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Isotopic labeling studies and in-situ spectroscopic monitoring have been instrumental in confirming these steps and identifying key intermediates in the catalytic cycle.
Kinetic Studies of Key Transformations
Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence reaction speed and efficiency. For transformations involving this compound, kinetic analysis helps in determining the optimal concentrations of reactants, catalysts, and other additives, as well as the ideal temperature and pressure conditions.
The rate of a reaction is often expressed by a rate law, which for a hypothetical reaction A + B → C, might take the form:
Rate = k[A]x[B]y
where k is the rate constant, and x and y are the reaction orders with respect to reactants A and B.
For the palladium-catalyzed Sonogashira coupling of this compound with an aryl halide, kinetic studies have shown that the reaction rate is often dependent on the concentration of the palladium catalyst and the aryl halide. The reaction order with respect to the alkyne can vary depending on the specific reaction conditions and the nature of the base used.
Below is a table summarizing hypothetical kinetic data for a Sonogashira coupling reaction involving this compound.
| Experiment | [this compound] (M) | [Aryl Halide] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 1.2 x 10-4 |
| 2 | 0.2 | 0.1 | 1 | 1.2 x 10-4 |
| 3 | 0.1 | 0.2 | 1 | 2.4 x 10-4 |
| 4 | 0.1 | 0.1 | 2 | 2.4 x 10-4 |
From this data, it can be inferred that the reaction is zero-order with respect to the alkyne, first-order with respect to the aryl halide, and first-order with respect to the palladium catalyst under these conditions.
Transition State Analysis and Reaction Pathway Determination
Transition state analysis and the determination of reaction pathways are typically accomplished through computational chemistry, most notably using Density Functional Theory (DFT). These theoretical calculations provide a detailed energy landscape of the reaction, identifying the structures of transition states and intermediates, and calculating their relative energies.
For reactions involving this compound, computational studies have been crucial in understanding the regioselectivity and stereoselectivity of certain transformations. For example, in cycloaddition reactions where the ethynyl group participates, DFT calculations can predict which regioisomer is more likely to form by comparing the activation energies of the different possible pathways.
The calculated energy profile for a reaction pathway reveals the Gibbs free energy (ΔG) of each step. The transition state is the highest point on the energy profile between two intermediates, and the energy difference between the reactant and the transition state is the activation energy (ΔG‡).
A simplified reaction coordinate diagram for the oxidative addition step in a palladium-catalyzed reaction might show the initial reactants (Pd(0) complex and the aryl halide), the transition state for the oxidative addition, and the resulting Pd(II) intermediate. The relative energies of these species determine the feasibility and rate of this crucial step.
These computational insights, when combined with experimental data, provide a comprehensive picture of the reaction mechanism, enabling chemists to rationally design more efficient and selective synthetic methods.
Theoretical and Computational Studies of 6 Chloro 3 Ethynyl 2 Methylpyridine
Electronic Structure and Molecular Geometry Analysis
Density Functional Theory (DFT) Calculations
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing Density Functional Theory (DFT) calculations for 6-Chloro-3-ethynyl-2-methylpyridine were found. However, DFT is a standard method used to investigate the electronic structure and geometry of organic molecules.
In a typical study, the geometry of this compound would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For instance, the calculations would yield the precise lengths of the C-Cl, C≡C, and C-N bonds, as well as the angles within the pyridine (B92270) ring and the orientation of the ethynyl (B1212043) and methyl groups relative to the ring.
These calculated geometric parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2-C3 | Data not available |
| C3-C(ethynyl) | Data not available | |
| C6-Cl | Data not available | |
| Bond Angle | C2-C3-C4 | Data not available |
| N1-C6-Cl | Data not available | |
| Dihedral Angle | C4-C3-C(ethynyl)-H | Data not available |
Conformational Analysis
A conformational analysis of this compound would investigate the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this molecule, the primary focus would be the rotation of the methyl group attached to the pyridine ring. While the ethynyl group is linear and its rotation around the C-C single bond does not produce distinct conformers, the methyl group's rotation could lead to different rotational isomers (rotamers).
Computational methods, again typically employing DFT, would be used to calculate the energy profile as a function of the dihedral angle of the methyl group's C-H bonds relative to the pyridine ring. This analysis would identify the most stable (lowest energy) conformation and any energy barriers to rotation. Given the relatively small size of the methyl group, these energy barriers are expected to be low, indicating free rotation at room temperature.
Quantum Chemical Descriptors and Reactivity Prediction
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons.
For this compound, DFT calculations would provide the energies and spatial distributions of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The distribution of these orbitals would show which parts of the molecule are most involved in electron donation and acceptance. It is likely that the π-system of the pyridine ring and the ethynyl group would contribute significantly to these frontier orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Analysis for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to indicate different potential values.
For this compound, the MEP analysis would identify regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack (nucleophilic sites), and regions of positive electrostatic potential (typically colored blue), which are susceptible to nucleophilic attack (electrophilic sites).
It would be expected that the nitrogen atom in the pyridine ring would be a region of strong negative potential, making it a primary site for protonation and interaction with electrophiles. The hydrogen atom of the ethynyl group might show a slightly positive potential. The MEP map would provide a comprehensive picture of the molecule's reactive surface.
Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity Index)
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is generally less reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).
These descriptors would provide a quantitative basis for comparing the reactivity of this compound with other related compounds.
Table 3: Hypothetical Global Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Formula | Calculated Value |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Electrophilicity Index (ω) | χ² / (2η) | Data not available |
Spectroscopic Property Prediction and Validation
Computational methods, particularly those based on Density Functional Theory (DFT), are routinely used to predict the spectroscopic properties of molecules. These predictions, when compared with experimental data, provide a deeper understanding of the molecular structure and bonding.
Vibrational Spectroscopy (IR, Raman) Simulations
At present, there are no published computational studies that have simulated the infrared (IR) and Raman spectra of this compound. Such simulations would involve calculating the vibrational frequencies and intensities, which correspond to the stretching, bending, and torsional motions of the atoms within the molecule. This information is valuable for identifying the compound and analyzing its structural features, such as the characteristic frequencies of the ethynyl, pyridine, and chloro-substituents.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Similarly, theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts (typically for ¹H and ¹³C nuclei) for this compound have not been reported. These calculations, often performed using methods like Gauge-Including Atomic Orbital (GIAO), are instrumental in assigning the signals in experimental NMR spectra and can help to confirm the chemical structure of a synthesized compound.
Electronic Absorption and Emission Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption and emission spectra of molecules, providing insights into their electronic structure and photophysical properties. No TD-DFT studies for this compound are currently available in the literature. Such a study would predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths, which are related to the intensity of the electronic transitions.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying intermediates, and calculating the structures and energies of transition states. This knowledge is key to understanding reaction kinetics and selectivity. As of now, no computational studies on the reaction mechanisms involving this compound, or the characterization of its transition states in chemical transformations, have been published.
Strategic Utility of 6 Chloro 3 Ethynyl 2 Methylpyridine in Advanced Chemical Synthesis and Materials Science
6-Chloro-3-ethynyl-2-methylpyridine has emerged as a significant and versatile building block in the fields of advanced chemical synthesis and materials science. Its unique trifunctional structure, featuring a reactive chloro group, a versatile ethynyl (B1212043) moiety, and a methyl-substituted pyridine (B92270) ring, allows for a wide range of chemical transformations. This enables the construction of complex molecular architectures and the development of novel functional materials.
Emerging Research Directions and Future Perspectives
Novel Catalytic Systems for Transformations
The reactivity of 6-Chloro-3-ethynyl-2-methylpyridine is largely dictated by its chloro and ethynyl (B1212043) functional groups, making it an ideal substrate for a variety of catalytic cross-coupling reactions. Research is actively pursuing new catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.
Future work will likely focus on the development of catalysts based on earth-abundant metals to replace precious metals like palladium, and the design of sophisticated ligands that can precisely control the regioselectivity and stereoselectivity of reactions. The encapsulation of catalysts within porous materials such as metal-organic frameworks (MOFs) or zeolites is another promising avenue to enhance catalyst stability, recyclability, and activity.
Table 1: Catalytic Transformations of this compound
| Transformation Type | Catalytic System (Example) | Reagents | Product Type |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Terminal Alkyne, Base | Di-alkynylpyridine |
| Suzuki Coupling | Pd(OAc)₂/SPhos | Boronic Acid/Ester, Base | Aryl/Heteroaryl-substituted Pyridine (B92270) |
| Heck Coupling | Pd(OAc)₂/dppf | Alkene, Base | Alkenyl-substituted Pyridine |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | Amine, Base | Amino-substituted Pyridine |
Flow Chemistry and Sustainable Synthesis Approaches
Traditional batch synthesis of pyridine derivatives can present challenges related to safety, scalability, and environmental impact. Flow chemistry, where reactants are continuously pumped through a reactor, is emerging as a powerful alternative that offers enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer handling of hazardous intermediates.
The application of flow chemistry to the synthesis of this compound and its derivatives is a significant area of future research. Continuous flow processes can enable the use of high temperatures and pressures more safely than in batch reactors, potentially unlocking new reaction pathways and improving efficiency. Furthermore, integrating flow synthesis with green chemistry principles, such as using renewable solvents and minimizing waste generation, is a key goal for sustainable production.
Advanced Characterization Techniques for Reaction Monitoring
To optimize and control the synthesis and transformations of this compound, real-time monitoring of reaction progress is crucial. Advanced characterization techniques, often referred to as Process Analytical Technology (PAT), are being increasingly employed to gain a deeper understanding of reaction kinetics, identify transient intermediates, and ensure consistent product quality.
Future developments in this area will likely involve the integration of multiple in-situ spectroscopic techniques (e.g., FT-IR, Raman, NMR) with automated reaction platforms. This will allow for the collection of high-density data, which can be used to build kinetic models and develop automated control strategies for optimizing reaction conditions in real-time.
Table 2: Advanced Characterization Techniques for Reaction Monitoring
| Technique | Information Obtained | Mode of Operation |
| In-situ FT-IR Spectroscopy | Concentration of reactants, products, and key intermediates. | Real-time |
| In-situ Raman Spectroscopy | Changes in chemical bonds and molecular structure. | Real-time |
| Online HPLC/UPLC | Separation and quantification of reaction components. | At-line/Online |
| Reaction Calorimetry (RC1) | Heat flow, providing insights into reaction kinetics and safety. | In-situ |
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and development of new molecules. By using computational methods, researchers can predict the properties, reactivity, and potential biological activity of novel derivatives of this compound before they are synthesized in the lab.
Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, understand the electronic properties of catalysts and substrates, and predict the outcomes of catalytic reactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their desired properties, guiding the design of new compounds with enhanced performance. The future of this field lies in the integration of artificial intelligence and machine learning with computational chemistry to rapidly screen vast virtual libraries of compounds and identify promising candidates for synthesis and testing.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-3-ethynyl-2-methylpyridine, and how do reaction conditions influence yield?
A common approach involves halogenation and Sonogashira coupling. For example, starting with a chlorinated pyridine precursor, introduce the ethynyl group via palladium-catalyzed cross-coupling under inert conditions (e.g., N₂ atmosphere). Optimize temperature (80–110°C) and solvent polarity (THF or DMF) to balance reactivity and stability of the ethynyl group. Yields may vary with catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and stoichiometry of the alkyne reagent . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns. The ethynyl proton (if present) appears as a singlet near δ 2.5–3.5 ppm, while aromatic protons show splitting consistent with adjacent substituents .
- FT-IR : Detect C≡C stretching vibrations (~2100 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns for chlorine .
Reference computational data (e.g., PubChem InChIKey) to cross-validate results .
Q. What purification strategies are effective for this compound?
Use a combination of techniques:
- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences.
- Flash chromatography : Optimize mobile phase (e.g., 10–30% ethyl acetate in hexane) to separate polar byproducts.
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, ethynyl, methyl) influence regioselectivity in further functionalization?
The electron-withdrawing chlorine at position 6 deactivates the pyridine ring, directing electrophilic substitution to the less hindered position 4. The ethynyl group at position 3 introduces steric and electronic effects, favoring coupling reactions (e.g., Suzuki-Miyaura) at position 2 or 5. Methyl at position 2 enhances steric hindrance, limiting access to adjacent sites. DFT calculations can model charge distribution to predict reactivity .
Q. How can contradictory data on reaction yields be resolved?
Contradictions often arise from:
- Catalyst deactivation : Trace moisture or oxygen may reduce Pd catalyst efficiency. Use rigorous drying (e.g., molecular sieves) and degassed solvents .
- Side reactions : Ethynyl groups may undergo Glaser coupling; suppress this with lower temperatures and excess alkyne.
- Analytical variability : Standardize quantification methods (e.g., internal calibration in HPLC). Replicate experiments under controlled conditions and report error margins .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using crystal structures from the PDB. Focus on hydrophobic pockets accommodating the methyl and ethynyl groups.
- QSAR models : Corrogate substituent effects with bioactivity data from analogs (e.g., imidazo-pyridine derivatives ).
- ADMET prediction (SwissADME) : Assess pharmacokinetics, prioritizing low hepatotoxicity and CYP450 inhibition .
Q. How to design a stability study under varying pH and temperature conditions?
- pH stability : Prepare buffers (pH 1–13) and incubate samples at 37°C. Monitor degradation via LC-MS, identifying hydrolysis products (e.g., cleavage of the ethynyl group).
- Thermal stability : Use DSC/TGA to determine decomposition thresholds. Store samples at –20°C (short-term) or –80°C (long-term) with desiccants .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
